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Compound of Interest

Compound Name: 3-Hydroxyphenyl benzoate

Cat. No.: B086727

An In-Depth Technical Guide to 3-Hydroxyphenyl Benzoate: Synthesis, Characterization, and
Applications

Executive Summary: 3-Hydroxyphenyl benzoate is an aromatic ester with significant potential
as a versatile building block in organic synthesis and as a scaffold in medicinal chemistry. This
guide provides a comprehensive overview of its core physicochemical properties, a detailed,
field-proven protocol for its synthesis and purification, and an exploration of its applications,
particularly focusing on its role in drug discovery and development. As a Senior Application
Scientist, this document is designed to bridge theoretical knowledge with practical, actionable
insights for researchers, scientists, and professionals in the pharmaceutical and chemical
industries.

Core Physicochemical Properties

3-Hydroxyphenyl benzoate, also known as resorcinol monobenzoate, is an organic
compound distinguished by a benzoate group ester-linked to a resorcinol (1,3-
dihydroxybenzene) core. This structure, featuring a phenolic hydroxyl group, is fundamental to
its chemical reactivity and biological activity.
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Property Data Source(s)
Molecular Formula C13H1003 [1]
Molecular Weight 214.22 g/mol [1]
CAS Number 136-36-7 [2]

White to yellow crystalline
Appearance

powder
Melting Point 133-135°C [1]

Resorcinol monobenzoate, m-

Hydroxyphenyl benzoate,
Common Synonyms ) )

Benzoic acid, 3-hydroxyphenyl

ester

Soluble in ethanol, acetone,
Solubility and other organic solvents;

sparingly soluble in water.

Synthesis and Purification: A Validated Protocol

The synthesis of 3-hydroxyphenyl benzoate is most reliably achieved via the Schotten-
Baumann reaction, a classic method for acylating phenols. This approach is favored for its high
yield and operational simplicity. The underlying principle involves the reaction of a phenol with
an acid chloride in the presence of a base.

Causality of Experimental Choices:

» Starting Material: Resorcinol (1,3-dihydroxybenzene) is used as the phenolic substrate. To
achieve mono-benzoylation and yield the desired 3-hydroxyphenyl benzoate, controlling
the stoichiometry of the reactants is critical. Using an excess of resorcinol can favor the
mono-esterified product over the di-esterified byproduct.

o Acylating Agent: Benzoyl chloride is the source of the benzoate moiety. It is highly reactive
and readily undergoes nucleophilic attack.
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Base: An aqueous solution of sodium hydroxide (NaOH) is used. Its primary role is to
deprotonate the phenolic hydroxyl group of resorcinol. This creates a highly nucleophilic
phenoxide ion, which is essential for an efficient attack on the electrophilic carbonyl carbon
of benzoyl chloride. The base also serves to neutralize the HCI byproduct generated during
the reaction.

Experimental Protocol: Synthesis

Objective: To synthesize 3-hydroxyphenyl benzoate from resorcinol and benzoyl chloride.

Materials:

Resorcinol

Benzoyl chloride

Sodium hydroxide (NaOH)

Deionized water

Hydrochloric acid (HCI), concentrated

Ice bath

Procedure:

Preparation of Resorcinol Solution: In a 250 mL conical flask, dissolve 5.5 g (0.05 mol) of
resorcinol in 50 mL of 10% aqueous sodium hydroxide solution. Cool the flask in an ice bath.

Addition of Benzoyl Chloride: While vigorously stirring the cooled resorcinol solution, slowly
add 7.0 g (0.05 mol) of benzoyl chloride dropwise over 15-20 minutes. Maintain the
temperature below 10 °C throughout the addition.

Reaction: After the addition is complete, securely stopper the flask and continue to shake or
stir vigorously for an additional 30-45 minutes at room temperature. The product will begin to
precipitate as a white solid.
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o Neutralization and Isolation: Check the pH of the solution to ensure it is alkaline. If not, add a
small amount of NaOH. Carefully acidify the mixture by adding concentrated HCI dropwise
until the solution is acidic (test with litmus paper). This step ensures the precipitation of any
unreacted resorcinol and the final product.

« Filtration: Collect the crude solid product by vacuum filtration using a Blichner funnel. Wash
the solid thoroughly with cold water to remove any inorganic salts and impurities.

Experimental Protocol: Purification

Objective: To purify the crude 3-hydroxyphenyl benzoate by recrystallization.
Principle: Recrystallization is a purification technique based on the differential solubility of the
compound and its impurities in a specific solvent at different temperatures. An ideal solvent will

dissolve the compound well at high temperatures but poorly at low temperatures, while
impurities remain soluble at all temperatures.

Procedure:

e Solvent Selection: Ethanol is a suitable solvent for the recrystallization of 3-hydroxyphenyl
benzoate[3].

o Dissolution: Transfer the crude solid to an Erlenmeyer flask. Add a minimal amount of hot
ethanol and heat the mixture gently (using a steam bath or hot plate, NO open flames) until
the solid completely dissolves.

e Cooling and Crystallization: Allow the solution to cool slowly to room temperature. Then,
place the flask in an ice bath to maximize crystal formation.

o Collection: Collect the purified crystals by vacuum filtration. Wash the crystals with a small
amount of ice-cold ethanol to remove any residual soluble impurities.

» Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.

Workflow and Purity Assessment

The entire process from synthesis to purification can be monitored using Thin-Layer
Chromatography (TLC) to assess reaction completion and final product purity[3].
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Caption: Workflow for the synthesis and purification of 3-Hydroxyphenyl benzoate.
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Spectroscopic Characterization

Characterization of the final product is essential to confirm its identity and purity. The following
techniques are standard. While a dedicated spectrum for 3-hydroxyphenyl benzoate is not
readily available in public repositories, its structure allows for predictable spectral features.

Technique Expected Observations

Aromatic protons (9H) would appear in the &
6.8-8.2 ppm region with complex splitting
patterns. The phenolic hydroxyl proton (1H)

IH NMR ) o
would appear as a broad singlet, with its
chemical shift dependent on solvent and
concentration.

Expect signals for the ester carbonyl carbon
~165-170 ppm) and multiple signals in the
15C NMR ( ppm) ple sig

aromatic region (~110-160 ppm) for the 12

aromatic carbons.

A strong, sharp absorption peak around 1720-
1740 cm~1 corresponding to the C=0 stretch of
the ester. A broad absorption band in the region
FTIR (ATR) of 3200-3600 cm~1 for the O-H stretch of the
phenolic group. Multiple sharp peaks between
1450-1600 cm~1* for aromatic C=C stretching[4]

[5].

The molecular ion peak (M*) would be observed

at an m/z corresponding to its molecular weight
Mass Spec. (214.22). Common fragmentation patterns

would include the loss of the phenoxy group or

the benzoyl group.

Applications in Research and Drug Development

The chemical architecture of 3-hydroxyphenyl benzoate makes it a molecule of interest for
both fundamental research and pharmaceutical development.
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Role as a Synthetic Building Block

3-Hydroxyphenyl benzoate is a bifunctional molecule. The phenolic hydroxyl group can be
further functionalized (e.g., through etherification or esterification), while the aromatic rings can
undergo electrophilic substitution reactions. This versatility allows it to serve as a key
intermediate in the synthesis of more complex molecules, including polymers, liquid crystals,
and pharmaceutical agents|[6].

Biological Activity and Therapeutic Potential

The presence of a phenolic hydroxyl group is a strong indicator of potential biological activity,
particularly as an antioxidant.

Antioxidant Mechanism: Phenolic compounds are known to act as potent antioxidants primarily
by donating a hydrogen atom from their hydroxyl group to neutralize highly reactive free
radicals (like reactive oxygen species, ROS). This process interrupts the chain reactions that
can lead to cellular damage, which is implicated in aging and various diseases[7][8]. The
resulting phenoxyl radical is stabilized by resonance, making the parent molecule an effective
radical scavenger.

@—Hydroxyphenyl Benzoate (Ar—OHD [ ]

I
I
[}
1
I

[Stabilized Phenoxyl Radical (Ar-O-D G\Ieutralized Molecule (RHD

He Donation

Click to download full resolution via product page
Caption: General mechanism of free radical scavenging by a phenolic antioxidant.

Studies on phenyl benzoate derivatives have confirmed that the presence and position of
hydroxyl groups are crucial for their antioxidant capacity[9][10]. This makes 3-hydroxyphenyl
benzoate and its derivatives promising candidates for applications where mitigating oxidative
stress is beneficial.
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Receptor Modulation in Drug Discovery: Beyond general antioxidant effects, specific
derivatives of hydroxyphenyl benzoate have been identified as modulators of key biological
targets. For instance, a high-throughput screening campaign identified a derivative, 3-(tert-
butyl)-4-hydroxyphenyl benzoate, as a moderate antagonist of the Farnesoid X Receptor (FXR)
[11]. FXR is a nuclear receptor that plays a critical role in regulating bile acid, lipid, and glucose
metabolism, making it a significant target for drugs aimed at treating metabolic diseases. This
discovery highlights the potential of the hydroxyphenyl benzoate scaffold in targeted drug
design.

Safety and Handling

As with any laboratory chemical, proper handling of 3-hydroxyphenyl benzoate is crucial. The
compound is classified with several hazards according to the Globally Harmonized System
(GHS).

Hazard Statement Description Precautionary Measure

Do not eat, drink, or smoke
H302 Harmful if swallowed when using this product. Rinse

mouth if swallowed.

Wash skin thoroughly after
H315 Causes skin irritation handling. Wear protective

gloves.

Wear eye protection. Rinse
H319 Causes serious eye irritation cautiously with water for

several minutes if in eyes.

Avoid breathing dust. Use only
H335 May cause respiratory irritation  outdoors or in a well-ventilated

area.

Source:[12]

Always consult the full Safety Data Sheet (SDS) from the supplier before handling this
chemical. Store in a tightly closed container in a dry, well-ventilated place.
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Conclusion

3-Hydroxyphenyl benzoate is a compound of significant scientific interest, underpinned by its
straightforward synthesis and versatile chemical nature. Its established role as a synthetic
intermediate and its emerging potential in medicinal chemistry, particularly as an antioxidant
and a scaffold for receptor modulators, make it a valuable tool for researchers. This guide
provides the foundational knowledge and practical protocols necessary for its effective
synthesis, purification, and application in a modern research and development setting.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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